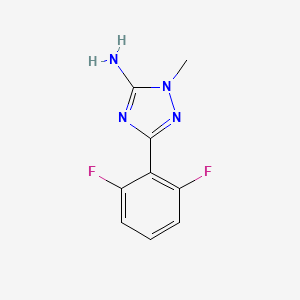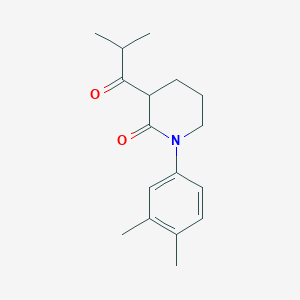
1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethylphenyl group and a 2-methylpropanoyl group
准备方法
The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and 2-methylpropanoyl chloride.
Formation of Intermediate: The initial step involves the reaction of 3,4-dimethylbenzaldehyde with piperidine to form an intermediate Schiff base.
Acylation: The intermediate is then subjected to acylation using 2-methylpropanoyl chloride under controlled conditions to yield the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.
化学反应分析
1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the piperidine ring and the phenyl group.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates.
科学研究应用
1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidine: This compound lacks the ketone group present in the piperidin-2-one derivative, resulting in different chemical properties and reactivity.
1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: The substitution of the piperidine ring with a pyrrolidine ring alters the compound’s steric and electronic properties.
1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-4-one:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
分子式 |
C17H23NO2 |
|---|---|
分子量 |
273.37 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-11(2)16(19)15-6-5-9-18(17(15)20)14-8-7-12(3)13(4)10-14/h7-8,10-11,15H,5-6,9H2,1-4H3 |
InChI 键 |
RRDDXERVKQHTEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCCC(C2=O)C(=O)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


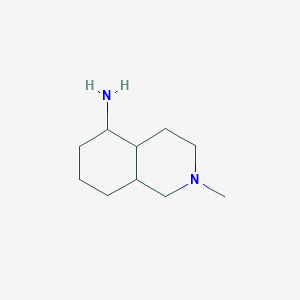
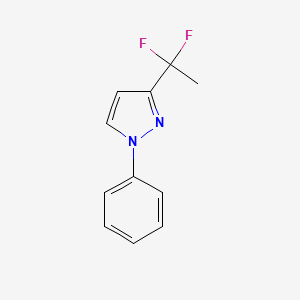
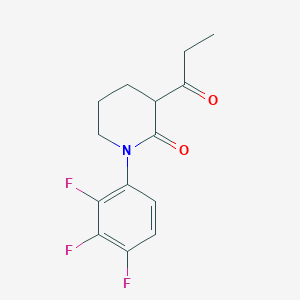
![3-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13222862.png)
![Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13222868.png)
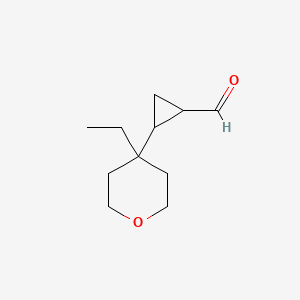

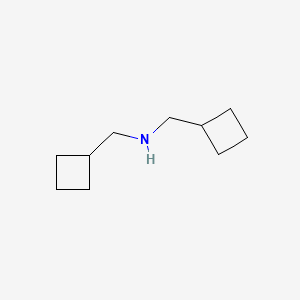
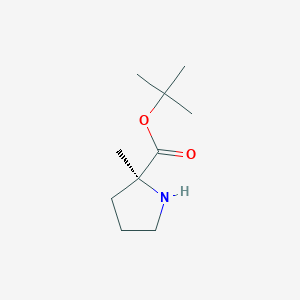
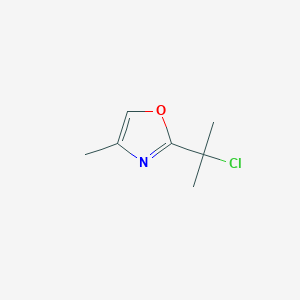
![1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13222906.png)

